molecular formula C23H23FO5 B2583133 Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 1798443-35-2

Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2583133
CAS No.: 1798443-35-2
M. Wt: 398.43
InChI Key: AJMBZEDJAUXCQF-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a central 2-oxocyclohex-3-ene ring substituted with a 2,5-dimethoxyphenyl group at position 6, a 3-fluorophenyl group at position 4, and an ethyl carboxylate ester at position 1. Cyclohexenone derivatives are widely employed as intermediates in organic synthesis and exhibit pharmacological activities, including anti-inflammatory, herbicidal, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)8-9-21(18)28-3)11-15(12-20(22)25)14-6-5-7-16(24)10-14/h5-10,12-13,19,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBZEDJAUXCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)F)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Conformational Analysis

The substituents on the cyclohexenone ring significantly influence puckering parameters (Q, θ, φ) as defined by Cremer and Pople . Below is a comparative analysis of key analogs:

Compound (Substituents) Puckering Parameters (Q, θ, φ) Ring Conformation Dihedral Angle Between Aromatic Rings Reference
Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene* Q = 0.477–0.579 Å; θ = 50.6–112° Half-chair, screw-boat 76.4–89.9°
Ethyl 6-(4-ClPh)-4-(4-MeOPh)-2-oxocyclohexene Q = 0.5107 Å (molecule A); θ = 124.6° Envelope 66.82–73.68°
Ethyl 6-(6-MeO-Naph)-4-(3-BrPh)-2-oxocyclohexene Not reported Not specified 58.6° (naphthyl vs. naphthyl)
Target Compound (2,5-MeOPh; 3-FPh) Inferred : Higher Q due to steric bulk Predicted : Distorted envelope Predicted : >80° (meta/ortho hindrance) N/A

Notes:

  • Puckering Trends: Para-substituted analogs (e.g., 4-Cl, 4-F) exhibit lower steric hindrance, favoring half-chair or envelope conformations .
  • Dihedral Angles : Compounds with para-substituted aromatic rings (e.g., 4-FPh and 4-ClPh in ) show larger dihedral angles (76–90°) compared to naphthyl-substituted derivatives (58.6° in ). The meta-fluorophenyl and ortho-methoxy groups in the target compound may further increase torsional strain, resulting in dihedral angles exceeding 80°.

Crystal Packing and Intermolecular Interactions

C—H···O and C—H···π interactions dominate the crystal packing of cyclohexenones . For example:

  • Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene : Weak C—H···O interactions form chains along the [100] axis .
  • Ethyl 6-(6-MeO-Naph)-4-(3-BrPh)-2-oxocyclohexene : Twisted naphthyl groups (58.6° dihedral) reduce π-π stacking, favoring van der Waals interactions .
  • Target Compound : The ortho-methoxy groups may disrupt planar stacking, leading to less dense packing and higher solubility compared to para-substituted analogs.

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